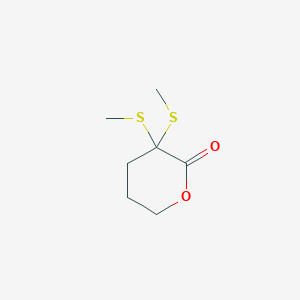

3,3-Bis(methylsulfanyl)oxan-2-one

Description

The compound 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one (C₁₁H₁₁NO₃S₂) is a sulfur-containing enone derivative featuring a 4-nitrophenyl group and two methylsulfanyl substituents. It serves as a precursor for synthesizing heterocyclic ketene aminals, which are critical intermediates in constructing fused heterocycles . The compound exhibits a planar conjugated system with a ketone group (C=O), a conjugated double bond (C=C), and a nitro group, contributing to its reactivity and utility in organic synthesis. Its crystal structure reveals π-d interactions between sulfur atoms and the C=C bond, along with a three-dimensional network stabilized by C–H⋯S and C–H⋯O hydrogen bonds . Key physical properties include a melting point of 435–437 K and distinct spectroscopic signatures: IR (C=O stretch at 1615 cm⁻¹, C=C at 1590 cm⁻¹, NO₂ at 1512/1345 cm⁻¹) and NMR (¹H: δ 8.33–2.57 ppm; ¹³C: δ 183.5–15.6 ppm) .

Properties

CAS No. |

90982-17-5 |

|---|---|

Molecular Formula |

C7H12O2S2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

3,3-bis(methylsulfanyl)oxan-2-one |

InChI |

InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3 |

InChI Key |

SGRUVGRMDXMRJX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CCCOC1=O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.

Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

3,3-Bis(methylsulfanyl)oxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Bis(methylsulfanyl) Substituents

describes 3,3’-bis(methylsulfanyl)-5,5’-bi-1,2,4-triazine, a triazine-based compound synthesized via nucleophilic substitution of dimethylamine. Key differences include:

- Core Structure: The triazine derivative contains a six-membered aromatic ring with three nitrogen atoms, contrasting with the five-membered enone system of the title compound.

- Reactivity: The triazine undergoes bromination at the 6,6’-positions, forming 6,6’-dibromo derivatives, whereas the enone derivative’s reactivity centers on its conjugated C=O and C=C bonds for heterocycle formation .

- Applications: Triazines are often used in agrochemicals (e.g., sulfonylurea herbicides in ), while the enone derivative is tailored for heterocyclic synthesis .

Sulfonylurea Herbicides with Triazine Moieties

lists triazine-based herbicides such as metsulfuron-methyl and ethametsulfuron-methyl. These compounds share a triazine core but differ significantly:

- Functional Groups: Herbicides feature sulfonylurea bridges (-SO₂NHCONH-) and methoxy/ethoxy substituents, enabling herbicidal activity via acetolactate synthase inhibition. The enone derivative lacks these groups and is non-phytotoxic.

- Synthesis: Herbicides are synthesized through stepwise substitutions on triazine rings, while the enone derivative is prepared via condensation reactions .

Crystallographic and Spectroscopic Comparisons

- Hydrogen Bonding: The enone derivative forms C–H⋯S/O interactions in its crystal lattice, whereas triazine derivatives (e.g., in ) lack documented hydrogen-bonding networks .

- Spectroscopy: The enone’s IR and NMR data reflect its conjugated system (e.g., C=O at 1615 cm⁻¹), while triazine derivatives exhibit distinct N–H and C–N stretches (e.g., 1590–1345 cm⁻¹ for NO₂ in the enone vs. triazine ring vibrations at ~1500 cm⁻¹) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.